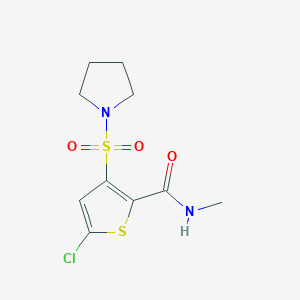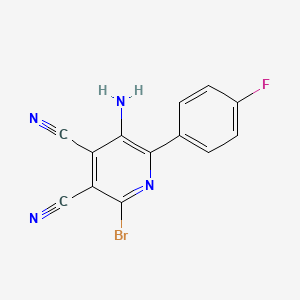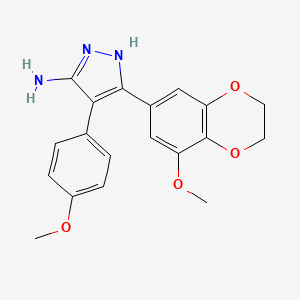
5-chloro-N-methyl-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide is a synthetic compound with a complex structure that includes a thiophene ring, a pyrrolidine sulfonyl group, and a carboxamide group
Preparation Methods
The synthesis of 5-chloro-N-methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the thiophene ring is usually performed using reagents like thionyl chloride or sulfuryl chloride.
Attachment of the Pyrrolidine Sulfonyl Group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride derivative of pyrrolidine.
Formation of the Carboxamide Group: The final step typically involves the reaction of the intermediate compound with methylamine to form the carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
5-Chloro-N-methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-N-methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-N-methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
5-Chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylic acid methyl ester: This compound shares a similar thiophene ring structure but differs in the functional groups attached.
N-Methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide: This compound lacks the chlorine atom, which may affect its reactivity and biological activity.
The uniqueness of 5-chloro-N-methyl-3-(pyrrolidine-1-sulfonyl)thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13ClN2O3S2 |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
5-chloro-N-methyl-3-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C10H13ClN2O3S2/c1-12-10(14)9-7(6-8(11)17-9)18(15,16)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,12,14) |
InChI Key |
CBAZNJKNHIJBTP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11044115.png)
![N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide](/img/structure/B11044127.png)
![3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044129.png)
![3-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11044135.png)
![4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044137.png)
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11044152.png)
![5-(1,3-benzodioxol-5-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044154.png)


![N-[1-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide](/img/structure/B11044174.png)
![methyl 6-(3-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11044186.png)
![8-(3-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)tetrazolo[1,5-a]pyridine](/img/structure/B11044187.png)
![[(8-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]propanedinitrile](/img/structure/B11044190.png)
![1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B11044194.png)
